4-Cyano-2-methoxybenzoyl chloride
Description
4-Cyano-2-methoxybenzoyl chloride is a benzoyl chloride derivative featuring a cyano group (-CN) at the para (4-) position and a methoxy group (-OCH₃) at the ortho (2-) position on the aromatic ring. The molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.5 g/mol. This compound is expected to exhibit high electrophilicity at the carbonyl carbon due to the electron-withdrawing cyano group, while the ortho-methoxy substituent introduces steric hindrance.
Properties
CAS No. |
102361-94-4 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.6 g/mol |
IUPAC Name |
4-cyano-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C9H6ClNO2/c1-13-8-4-6(5-11)2-3-7(8)9(10)12/h2-4H,1H3 |
InChI Key |
DEWXSDRXHYWIBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C#N)C(=O)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C(=O)Cl |
Synonyms |
Benzoyl chloride, 4-cyano-2-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following benzoyl chloride derivatives are structurally or functionally relevant for comparison:
Structural Analogues
4-Methoxybenzoyl Chloride (CAS 100-07-2)
- Molecular Weight : 170.59 g/mol
- Substituents : A single electron-donating methoxy group at the para position.
- Reactivity : Moderate electrophilicity due to the para-methoxy group’s resonance effects, which stabilize the carbonyl carbon. It is widely used as an acylating agent for synthesizing esters, amides, and anhydrides .
- Applications : Commercial production of intermediates in dyes, pharmaceuticals, and fragrances .
2-Methylbenzoyl Chloride (CAS 933-88-0)
- Molecular Weight : 154.59 g/mol
- Substituents : A methyl group (-CH₃) at the ortho position.
- Physical Properties : Boiling point of 213°C .
- Reactivity : Reduced electrophilicity due to the electron-donating methyl group and steric hindrance at the ortho position.
4-Methoxyphenacyl Chloride (CAS 2196-99-8)
- Molecular Weight : 184.61 g/mol
- Substituents : A phenacyl group (-COCH₂Cl) with a para-methoxy group.
- Physical Properties : Melting point of 98–100°C .
- Applications : Distinct from benzoyl chlorides due to the phenacyl structure; used in photolabile protecting groups or sensor synthesis.
Comparative Analysis
Key Research Findings
Electronic Effects: The cyano group in this compound enhances electrophilicity compared to 4-Methoxybenzoyl chloride, as electron-withdrawing groups (EWGs) increase carbonyl reactivity . However, the ortho-methoxy group may slow reaction kinetics with bulky nucleophiles, akin to steric effects observed in 2-Methylbenzoyl chloride .
Thermal Stability : Ortho-substituted benzoyl chlorides (e.g., 2-Methylbenzoyl chloride) exhibit lower thermal stability than para-substituted analogues. The target compound’s stability remains unstudied but may follow similar trends.
Synthetic Utility : 4-Methoxybenzoyl chloride’s commercial use in esterification suggests that the target compound could be tailored for reactions requiring controlled electrophilicity, albeit under optimized conditions.
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